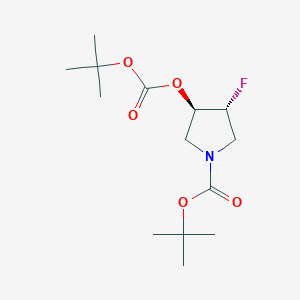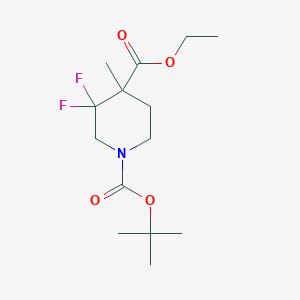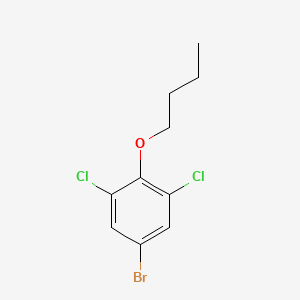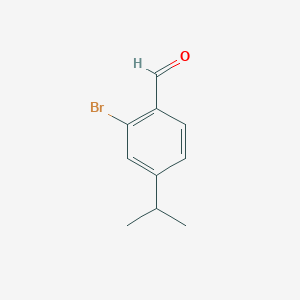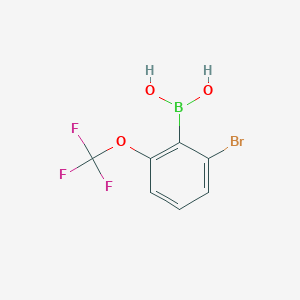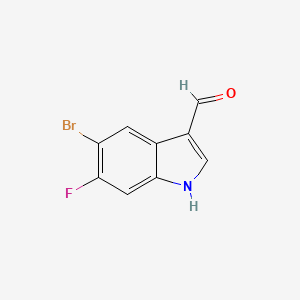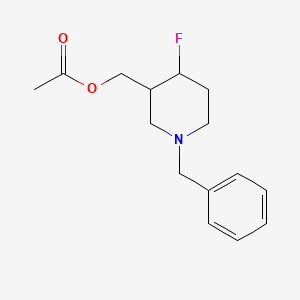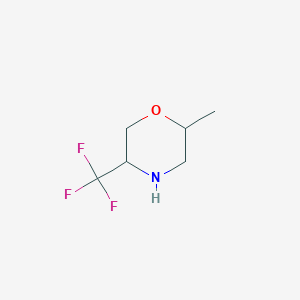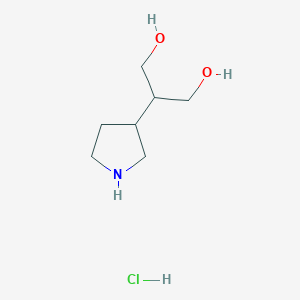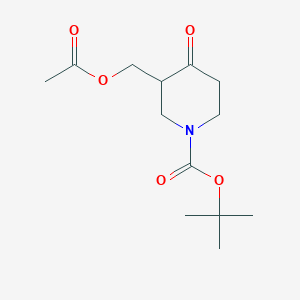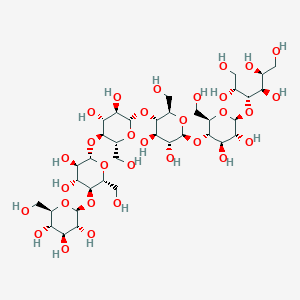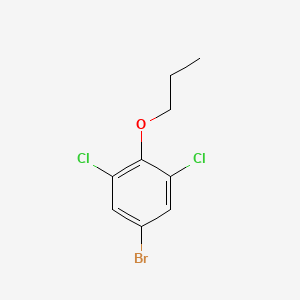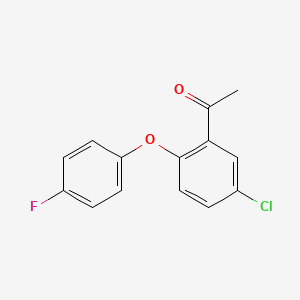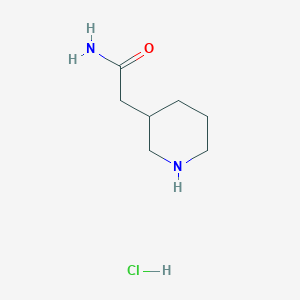![molecular formula C13H14ClF3N2O3 B1377665 2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate CAS No. 1375238-97-3](/img/structure/B1377665.png)
2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate
Overview
Description
2,2,2-Trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate, also known as TFMC, is a chemical compound that has become increasingly important in scientific research due to its unique properties and potential applications. This compound is a member of the carbamate family of compounds, which are characterized by their ability to form strong carbon-oxygen bonds that can be used for various purposes. TFMC has been used in a variety of research applications due to its ability to form strong bonds, its relatively low toxicity, and its wide range of applications.
Scientific Research Applications
Antitumor Activity
- Synthesis and Antitumor Activity : A study by Ji et al. (2018) demonstrated the synthesis of a compound structurally similar to the one , exhibiting significant inhibitory capacity against A549 and BGC-823 cancer cell lines. This research implies the potential of such compounds in cancer therapy (Ji et al., 2018).
Pharmaceutical Development
- Development of Neurokinin-1 Receptor Antagonists : Research by Harrison et al. (2001) involved a compound with a similar structure, highlighting its efficacy in pre-clinical tests relevant to clinical effectiveness in emesis and depression (Harrison et al., 2001).
Chemical Synthesis and Characterization
Chiral Discrimination and Chemical Synthesis : Bereznitski et al. (2002) achieved the separation of enantiomers of a related compound, emphasizing the role of such molecules in chemical synthesis and chiral discrimination (Bereznitski et al., 2002).
Synthesis of Mannich Base Derivatives : A study by Idhayadhulla et al. (2014) involved the synthesis of derivatives of a structurally similar compound, showing significant antibacterial activity, especially against Streptococcus epidermidis (Idhayadhulla et al., 2014).
Material Science and Polymer Chemistry
- Synthesis and Characterization of Polyimides : Myung et al. (2004) investigated a dianhydride monomer with similarities to the compound , highlighting its application in the synthesis of polyimides with unique properties (Myung et al., 2004).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-chloro-2-morpholin-4-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O3/c14-9-2-1-3-10(11(9)19-4-6-21-7-5-19)18-12(20)22-8-13(15,16)17/h1-3H,4-8H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTFMFFLWOPWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



